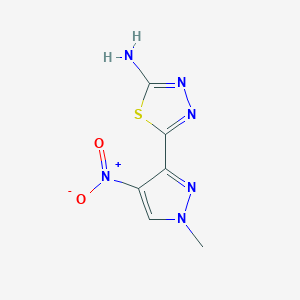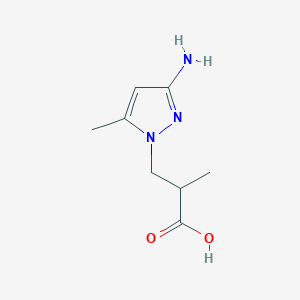![molecular formula C17H8ClF3N6O3S B10902703 N-(2-chloro-4-nitrophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902703.png)
N-(2-chloro-4-nitrophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-CHLORO-4-NITROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a thiophene ring, and a trifluoromethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N2-(2-CHLORO-4-NITROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve coupling reactions using thiophene derivatives.
Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Attachment of the 2-chloro-4-nitrophenyl group: This step may involve nucleophilic substitution reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.
Análisis De Reacciones Químicas
N~2~-(2-CHLORO-4-NITROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and nitro positions.
Coupling Reactions: The thiophene ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~-(2-CHLORO-4-NITROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N2-(2-CHLORO-4-NITROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the trifluoromethyl group may enhance its binding affinity to certain targets. The thiophene ring can contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar compounds to N2-(2-CHLORO-4-NITROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other triazolopyrimidines with different substituents. For example:
N~2~-(2-CHLORO-4-NITROPHENYL)-5-(2-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: This compound has a fluorophenyl group instead of a thiophene ring.
N~2~-(2-CHLORO-4-NITROPHENYL)-5-(2-THIENYL)-7-(METHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: This compound has a methyl group instead of a trifluoromethyl group.
The uniqueness of N2-(2-CHLORO-4-NITROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H8ClF3N6O3S |
|---|---|
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitrophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H8ClF3N6O3S/c18-9-6-8(27(29)30)3-4-10(9)22-15(28)14-24-16-23-11(12-2-1-5-31-12)7-13(17(19,20)21)26(16)25-14/h1-7H,(H,22,28) |
Clave InChI |
MTBCJADFJXKJJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea](/img/structure/B10902642.png)
![1-methyl-4-nitro-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902645.png)

![N-(4-bromophenyl)-2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10902658.png)
![(5E)-3-{[(2-bromophenyl)amino]methyl}-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10902661.png)

![2-(2,4-Dichlorophenoxy)-N'~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B10902672.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide](/img/structure/B10902679.png)

![ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10902686.png)


![2,4-dibromo-6-{(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl}phenol](/img/structure/B10902711.png)
